N-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3/c30-25(18-27-26(31)22-10-5-2-6-11-22)28-16-13-23(14-17-28)29-15-7-12-24(29)20-32-19-21-8-3-1-4-9-21/h1-6,8-11,23-24H,7,12-20H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJANBZNVUBIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison with Similar Compounds
Key Findings from Comparative Analysis
Pharmacological Activity
- Antimicrobial Potential: The azetidinone-benzamide hybrid (Table 1, Row 4) exhibits strong antimicrobial activity, attributed to the dichlorophenyl group enhancing membrane penetration and target binding .
- Anticancer Activity: Thiazolidinone-benzamide derivatives (Table 1, Row 5) show moderate anticancer effects, with QSAR studies highlighting the role of electronic parameters (e.g., HOMO energy) in activity . The target compound’s piperidine-pyrrolidine linkage could modulate steric interactions with cellular targets, though empirical data are needed.
- CNS Modulation : JSPA0658 (Table 1, Row 2) acts as a κ-opioid receptor antagonist, with its pyrrolidine and fluorinated benzamide groups critical for receptor binding . The target compound’s benzyloxy group may influence blood-brain barrier penetration, suggesting possible CNS applications.
Structural Influences on Activity
- Heterocyclic Moieties : Piperidine and pyrrolidine rings enhance conformational flexibility and hydrogen bonding, as seen in κ-opioid antagonists () and kinase inhibitors ().
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in Table 1, Row 3) improve metabolic stability, while bulky substituents (e.g., benzyloxy-methyl in the target compound) may increase steric hindrance, affecting target selectivity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide?
- Methodology : A multi-step synthesis is typically employed. For example, benzyl-protected pyrrolidine intermediates can be coupled with piperidine derivatives via amidation or alkylation reactions. Evidence from similar compounds (e.g., coupling of benzamide moieties with piperidine-pyrrolidine scaffolds) suggests using O-benzyl hydroxylamine hydrochloride as a starting material under controlled anhydrous conditions . Purification often involves column chromatography and mass spectrometry validation .
- Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for amide bond formation) and monitor steric hindrance from the benzyloxy group.
Q. How should researchers handle stability and storage of this compound?
- Guidelines : Store in sealed, moisture-free containers at 2–8°C in a dry, ventilated environment. Avoid exposure to static electricity or open flames due to potential nitro or benzyloxy group reactivity .
- Stability Data : While specific data for this compound is limited, analogous piperidine-benzamide derivatives show stability for ≥12 months under inert gas (e.g., argon) .
Q. What analytical techniques are critical for structural characterization?
- Techniques :
- X-ray crystallography to resolve torsional conformations in the pyrrolidine-piperidine core (e.g., torsion angles of 10–15° observed in similar azetidinyl-pyrrolidine derivatives) .
- NMR spectroscopy (¹H/¹³C) to confirm benzamide and benzyloxy proton environments (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.5 ppm for methylene groups) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (±0.001 Da tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Case Study : If conflicting activity data arise (e.g., receptor binding vs. cellular assays), perform orthogonal assays:
- Surface Plasmon Resonance (SPR) to measure direct binding affinity.
- Functional assays (e.g., cAMP inhibition for GPCR targets) to confirm downstream effects .
- Data Interpretation : Adjust for stereochemical influences; the benzyloxy-methyl group may adopt multiple conformations, altering receptor interactions .
Q. What strategies optimize in vitro assays for evaluating target engagement?
- Assay Design :
- Use fluorescent probes (e.g., BODIPY-labeled analogs) to track cellular uptake via confocal microscopy.
- Employ competitive binding assays with known ligands (e.g., histamine H1/H4 receptor antagonists) to quantify IC50 values .
Q. How can structure-activity relationship (SAR) studies improve selectivity?
- SAR Modifications :
- Table 1 : Analog Modifications and Effects
| Modification | Biological Effect | Reference |
|---|---|---|
| Replace benzyloxy with methoxy | Reduced off-target kinase binding | |
| Introduce fluorine at phenyl | Enhanced metabolic stability (t1/2 ↑30%) |
- Computational Tools : Molecular docking (e.g., AutoDock Vina) to predict interactions with piperidine-binding pockets .
Q. What are the challenges in crystallizing this compound for structural studies?
- Crystallization Tips :
- Use slow vapor diffusion with ethanol/water (7:3) to obtain monoclinic crystals (space group P21/n).
- Address polymorphism by screening 10–20 solvent systems .
- Data Collection : Synchrotron radiation (λ = 0.71073 Å) improves resolution for weak C–H⋯O hydrogen bonds (<3.0 Å) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
